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Compound of Interest

Compound Name:
1-(5-Chloro-2-

methylphenyl)ethanone

Cat. No.: B1316759 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the

compound 1-(5-Chloro-2-methylphenyl)ethanone (CAS No: 58966-35-1), a key intermediate

in various synthetic pathways. This document details the nuclear magnetic resonance (NMR),

infrared (IR), and mass spectrometry (MS) data, along with the methodologies for their

acquisition.

Spectroscopic Data Summary
The following tables summarize the key quantitative spectroscopic data for 1-(5-Chloro-2-
methylphenyl)ethanone.

Table 1: ¹H NMR Spectroscopic Data (Predicted)
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~7.65 d 1H Ar-H

~7.35 dd 1H Ar-H

~7.25 d 1H Ar-H

2.50 s 3H -C(O)CH₃

2.40 s 3H Ar-CH₃

Predicted values are based on established principles of NMR spectroscopy and analysis of

structurally similar compounds.

Table 2: ¹³C NMR Spectroscopic Data
Chemical Shift (δ) ppm Assignment

200.1 C=O

138.8 Ar-C

136.1 Ar-C

132.3 Ar-CH

131.0 Ar-CH

128.8 Ar-C

126.9 Ar-CH

30.6 -C(O)CH₃

20.8 Ar-CH₃

Table 3: Infrared (IR) Spectroscopic Data (Predicted)
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Wavenumber (cm⁻¹) Intensity Assignment

~3050 Medium Aromatic C-H Stretch

~2925 Medium Aliphatic C-H Stretch

~1685 Strong C=O Stretch (Aryl Ketone)[1]

~1600, ~1475 Medium-Strong Aromatic C=C Stretch[1]

~820 Strong C-Cl Stretch

Predicted values are based on characteristic absorption frequencies for substituted

acetophenones.[1]

Table 4: Mass Spectrometry (MS) Data (Predicted)
m/z Relative Intensity (%) Assignment

168/170 High [M]⁺ (Molecular Ion)

153/155 High [M - CH₃]⁺

125 Medium [M - CH₃ - CO]⁺

91 Medium [C₇H₇]⁺

43 High [CH₃CO]⁺

Predicted fragmentation is based on established mass spectrometry principles for ketones and

halogenated aromatic compounds.

Experimental Protocols
Detailed methodologies for the acquisition of the cited spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectra were acquired using a standard NMR spectrometer.

Sample Preparation: Approximately 10-20 mg of 1-(5-Chloro-2-methylphenyl)ethanone
was dissolved in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v)
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tetramethylsilane (TMS) as an internal standard. The solution was transferred to a 5 mm

NMR tube.

Instrument Parameters:

Spectrometer: 500 MHz NMR Spectrometer

Nuclei Observed: ¹H and ¹³C

Temperature: 298 K

¹H NMR:

Pulse Sequence: zg30

Number of Scans: 16

Relaxation Delay: 1.0 s

Spectral Width: 20 ppm

¹³C NMR:

Pulse Sequence: zgpg30 (proton-decoupled)

Number of Scans: 1024

Relaxation Delay: 2.0 s

Spectral Width: 240 ppm

Data Processing: The raw data (Free Induction Decay - FID) was Fourier transformed,

phase-corrected, and baseline-corrected. Chemical shifts were referenced to the TMS signal

at 0.00 ppm.

Infrared (IR) Spectroscopy
IR spectra were obtained using a Fourier Transform Infrared (FTIR) spectrometer.
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Sample Preparation (KBr Pellet Method): A small amount of 1-(5-Chloro-2-
methylphenyl)ethanone (1-2 mg) was ground with approximately 200 mg of dry potassium

bromide (KBr) powder in an agate mortar. The mixture was then pressed into a thin,

transparent pellet using a hydraulic press.

Instrument Parameters:

Spectrometer: FTIR Spectrometer

Spectral Range: 4000-400 cm⁻¹

Resolution: 4 cm⁻¹

Number of Scans: 32

Data Acquisition: A background spectrum of a pure KBr pellet was recorded and

automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)
Mass spectra were recorded on a mass spectrometer using electron ionization.

Sample Introduction: A dilute solution of 1-(5-Chloro-2-methylphenyl)ethanone in a volatile

organic solvent (e.g., methanol or dichloromethane) was introduced into the ion source via

direct infusion or through a gas chromatography (GC) inlet.

Instrument Parameters:

Ionization Mode: Electron Ionization (EI)

Electron Energy: 70 eV

Mass Analyzer: Quadrupole or Time-of-Flight (TOF)

Scan Range: m/z 40-400

Data Analysis: The resulting mass spectrum was analyzed to identify the molecular ion peak

and major fragment ions. The isotopic pattern for chlorine-containing fragments (³⁵Cl and
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³⁷Cl) was also examined.

Visualizations
Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of an

organic compound like 1-(5-Chloro-2-methylphenyl)ethanone.

Sample Preparation

Spectroscopic Techniques

Data Analysis & Interpretation

Structural Elucidation

1-(5-Chloro-2-methylphenyl)ethanone

Dissolution in
Deuterated Solvent

Grinding with KBr
& Pelletizing

Dilution in
Volatile Solvent

NMR Spectroscopy
(¹H & ¹³C) IR Spectroscopy Mass Spectrometry

Chemical Shifts
Coupling Constants

Integration

Absorption Bands
Functional Groups

Molecular Ion
Fragmentation Pattern

Structure Confirmation of
1-(5-Chloro-2-methylphenyl)ethanone

Click to download full resolution via product page

Caption: General workflow for spectroscopic analysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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